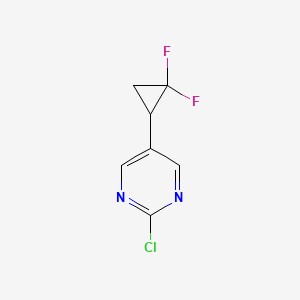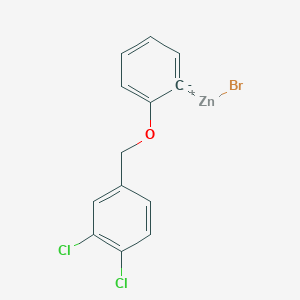
(R)-tert-Butyl (1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a trifluoromethyl group, a cyclopropyl ring, and a but-3-yn-2-yl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced into the cyclopropyl ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and trifluoromethyl iodide under controlled conditions.
Alkyne Introduction: The but-3-yn-2-yl moiety is introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, to form various oxidized products.
Reduction: Reduction reactions can target the alkyne or the carbamate group, leading to the formation of alkanes or amines, respectively.
Substitution: The trifluoromethyl group and the cyclopropyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as alkanes and amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and cyclopropyl groups on biological systems. It can also be used in the development of new bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyclopropyl ring can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)urea
- tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)amine
Uniqueness
The uniqueness of tert-Butyl ®-(1-(1-(trifluoromethyl)cyclopropyl)but-3-yn-2-yl)carbamate lies in its combination of functional groups. The presence of a trifluoromethyl group, a cyclopropyl ring, and a but-3-yn-2-yl moiety provides a unique set of chemical and physical properties that can be exploited in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H18F3NO2 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[1-(trifluoromethyl)cyclopropyl]but-3-yn-2-yl]carbamate |
InChI |
InChI=1S/C13H18F3NO2/c1-5-9(17-10(18)19-11(2,3)4)8-12(6-7-12)13(14,15)16/h1,9H,6-8H2,2-4H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
MMROSSRWQWAJPB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1(CC1)C(F)(F)F)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1(CC1)C(F)(F)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


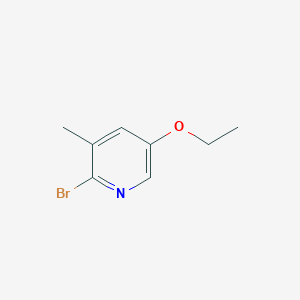
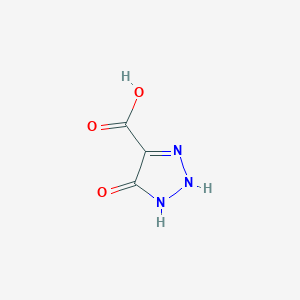
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
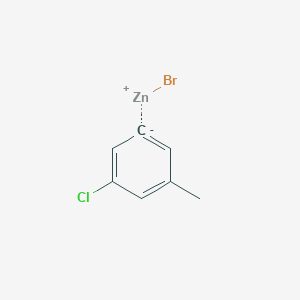
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
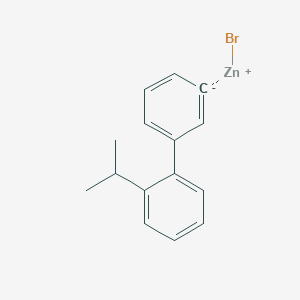
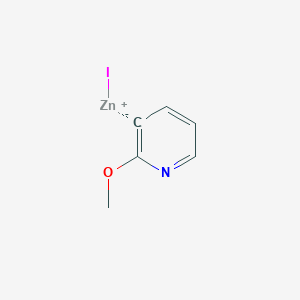
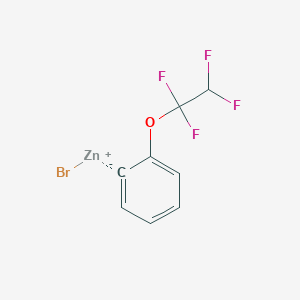


![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
